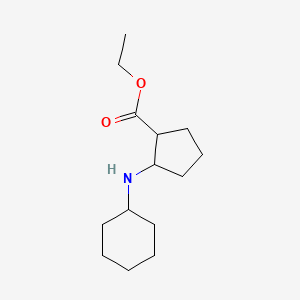

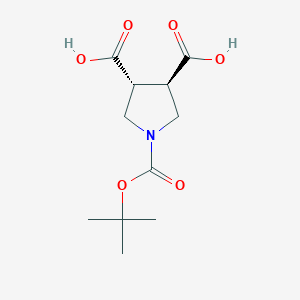

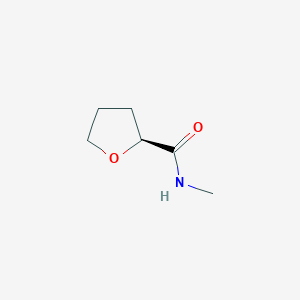

(2S)-N-methyloxolane-2-carboxamide

Overview

Description

(2S)-N-methyloxolane-2-carboxamide (NMOC) is a synthetic compound with diverse applications in the fields of biochemistry, physiology, and laboratory experiments. NMOC is a chiral compound and is one of the most widely used compounds in asymmetric synthesis. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NMOC has also been studied for its potential therapeutic applications, including its ability to act as an agonist or antagonist at various receptors. In

Scientific Research Applications

1. Green Extraction of Natural Products

(2S)-N-methyloxolane-2-carboxamide, also known as 2-methyloxolane (2-MeOx), has been explored as a sustainable, bio-based solvent for the extraction of natural products and food ingredients. It's an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. Research shows that 2-MeOx is effective in extracting lipophilic foodstuff and natural products, with a detailed toxicological profile and lower environmental impacts (Rapinel et al., 2020).

2. Extraction of Aromas from Hops

Another application involves using 2-methyloxolane for extracting volatile compounds from hop cones (Humulus lupulus L.), which is pivotal in the brewing industry. This bio-based solvent has shown comparable or better efficiency than hexane, with similar aroma yields and composition. This indicates its potential as a sustainable alternative for aroma extraction in the food and beverage industry (Rapinel et al., 2020).

3. Homogeneous Catalytic Aminocarbonylation

The compound has also been used in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process is significant in the synthesis of N-substituted nicotinamides and other biologically important compounds, demonstrating its utility in chemical synthesis and pharmaceutical research (Takács et al., 2007).

4. Synthesis of NAAA Inhibitors

In medicinal chemistry, derivatives of (2S)-N-methyloxolane-2-carboxamide have been synthesized as potent inhibitors of N-acylethanolamine acid amidase (NAAA). These inhibitors play a role in preventing fatty acid ethanolamide hydrolysis in inflammatory cells, which is crucial for developing new therapeutic agents (Ponzano et al., 2013).

5. Novel Uremic Toxin Study

Interestingly, a derivative of (2S)-N-methyloxolane-2-carboxamide, N-methyl-2-pyridone-5-carboxamide (2PY), was identified as a potential uremic toxin. This discovery has implications for understanding and managing chronic renal failure, highlighting the compound's significance in nephrology and toxicology research (Rutkowski et al., 2003).

properties

IUPAC Name |

(2S)-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDUUUBNJFUNJR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-methyloxolane-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.